2-Chloro-5-methylhexane

Beschreibung

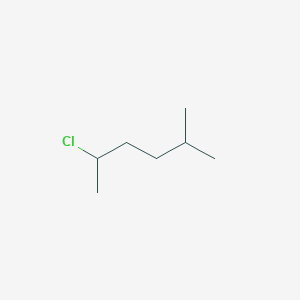

2-Chloro-5-methylhexane (CAS: 58766-17-9) is a halogenated alkane with the molecular formula C₇H₁₅Cl and a molecular weight of 134.65 g/mol . Its IUPAC Standard InChIKey is IFNXFJYDRXSXDW-UHFFFAOYSA-N, and its SMILES representation is CC(C)CCC(C)Cl, reflecting a six-carbon chain with a chlorine atom at position 2 and a methyl group at position 5 . The compound has a boiling point of 143°C, as reported by the National Institute of Standards and Technology (NIST) . Its structure places the chlorine on a secondary carbon, which influences its physical and chemical behavior compared to other isomers.

Eigenschaften

CAS-Nummer |

58766-17-9 |

|---|---|

Molekularformel |

C7H15Cl |

Molekulargewicht |

134.65 g/mol |

IUPAC-Name |

2-chloro-5-methylhexane |

InChI |

InChI=1S/C7H15Cl/c1-6(2)4-5-7(3)8/h6-7H,4-5H2,1-3H3 |

InChI-Schlüssel |

IFNXFJYDRXSXDW-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CCC(C)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Chloro-5-methylhexane can be synthesized through several methods. One common approach involves the chlorination of 5-methylhexane. This reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to ensure selective chlorination at the desired carbon position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-5-methylhexane undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions (SN1 and SN2 mechanisms), where the chlorine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

Elimination Reactions: Under basic conditions, it can undergo elimination reactions (E1 and E2 mechanisms) to form alkenes.

Oxidation and Reduction: While less common, it can also be involved in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

Elimination: Strong bases like potassium tert-butoxide (KOtBu) in solvents such as ethanol or tert-butanol.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic or basic conditions.

Major Products Formed

Substitution: Products such as alcohols, nitriles, or amines depending on the nucleophile used.

Elimination: Alkenes such as 5-methyl-1-hexene or 5-methyl-2-hexene.

Wissenschaftliche Forschungsanwendungen

2-Chloro-5-methylhexane finds applications in various fields of scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.

Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Wirkmechanismus

The mechanism of action of 2-Chloro-5-methylhexane in chemical reactions typically involves the formation of a carbocation intermediate in substitution reactions, particularly under SN1 conditions. The chlorine atom, being a good leaving group, facilitates the formation of this intermediate, which can then react with various nucleophiles. In elimination reactions, the compound undergoes deprotonation to form alkenes, with the base abstracting a proton from a β-carbon relative to the chlorine atom.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparison of this compound with Structural Isomers

Key Observations:

Boiling Points :

- Compounds with tertiary chlorine (e.g., 2-chloro-2,4-dimethylpentane) are more branched, reducing surface area and intermolecular forces, leading to lower boiling points than this compound .

- Straight-chain isomers like 1-chloroheptane likely exhibit higher boiling points due to increased van der Waals interactions .

Reactivity: Tertiary isomers (e.g., 2-chloro-2-methylhexane) favor SN1 mechanisms due to stable carbocation formation. Primary isomers (e.g., 1-chloroheptane) prefer SN2 pathways owing to minimal steric hindrance.

Synthetic Utility :

- Tertiary chlorides are often used in solvolysis reactions, while primary chlorides serve as substrates for nucleophilic substitutions. The secondary chlorine in this compound offers versatility in synthesis, though specific applications require further experimental validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.